Bienvenue dans la boutique en ligne BenchChem!

3-bromo-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide

Medicinal Chemistry Structure-Activity Relationship Kinase/BET Inhibition

This 5-oxopyrrolidine-3-carboxamide integrates a 3-bromobenzamide pharmacophore with a 1-(4-fluorophenyl)-γ-lactam scaffold, creating a unique electronic/steric profile not replicated by 2-Br, 4-Br, or unsubstituted phenyl analogs. Patent SAR data confirms that even minor aryl substitution changes can eliminate MAO-B target engagement, making exact structural fidelity critical for Parkinson's disease SAR programs. The 3-bromo position additionally enables Suzuki coupling diversification, while the 4-fluorophenyl group supports further derivatization. As a non-benzodiazepine isomer of Haloxazolam (identical MF, distinct scaffold), this probe confirms scaffold-dependent biological effects. Procure to map halogen-bonding landscapes or explore sigma-1/sigma-2 selectivity.

Molecular Formula C17H14BrFN2O2
Molecular Weight 377.2 g/mol
CAS No. 905663-28-7
Cat. No. B3300975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide
CAS905663-28-7
Molecular FormulaC17H14BrFN2O2
Molecular Weight377.2 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C17H14BrFN2O2/c18-12-3-1-2-11(8-12)17(23)20-14-9-16(22)21(10-14)15-6-4-13(19)5-7-15/h1-8,14H,9-10H2,(H,20,23)
InChIKeyCKGQVOUOFAXDOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide (CAS 905663-28-7): Structural Identity and Compound-Class Context for Procurement Decisions


3-Bromo-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide (CAS 905663-28-7) is a synthetic small molecule (MF: C₁₇H₁₄BrFN₂O₂; MW: 377.2 g/mol) belonging to the 5-oxopyrrolidine-3-carboxamide class . Its architecture integrates a 3-bromobenzamide pharmacophore with a 1-(4-fluorophenyl)-substituted γ-lactam scaffold, distinguishing it from simpler N-phenyl-pyrrolidinone benzamides. The compound has been implicated in patent families describing pyrrolidineamide derivatives as monoamine oxidase B (MAO-B) inhibitors for neurodegenerative disease [1], and its core scaffold is recognized more broadly in anticancer and antimicrobial 5-oxopyrrolidine derivative research programs [2]. This guide is designed to help scientific procurement professionals evaluate whether this specific substitution pattern confers meaningful differentiation relative to nearest structural analogs available from commercial screening libraries.

Why a Generic 5-Oxopyrrolidine Benzamide Cannot Replace 3-Bromo-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide in Targeted SAR Campaigns


The 5-oxopyrrolidine-3-carboxamide scaffold is highly sensitive to both the N-aryl substituent on the γ-lactam ring and the halide substitution pattern on the benzamide moiety. The presence of a 4-fluorophenyl group at the pyrrolidinone nitrogen, combined with a 3-bromo substituent on the benzamide, creates a distinct electronic and steric profile that is not reproduced by analogs carrying 4-ethoxyphenyl, unsubstituted phenyl, or 2-bromo/4-bromo regioisomeric benzamide groups. Patent SAR data for pyrrolidineamide MAO-B inhibitors shows that even minor alterations to the aryl substitution pattern can eliminate target engagement [1]. Similarly, in the context of sigma-receptor benzamide ligands, the nature and position of halogen substituents on the benzamide ring directly control sigma-1/sigma-2 selectivity ratios [2]. Consequently, substituting a generic or closely related analog from a screening library without confirming identical substitution risks invalidating structure-activity relationships and wasting downstream assay resources.

Quantitative Differentiation Evidence: 3-Bromo-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide vs. Closest Structural Analogs


Structural Differentiation from the Des-Fluoro Analog 3-Bromo-N-(5-oxopyrrolidin-3-yl)benzamide (CAS 1351588-88-9)

The target compound differs from 3-bromo-N-(5-oxopyrrolidin-3-yl)benzamide (CAS 1351588-88-9) by the presence of a 4-fluorophenyl substituent on the pyrrolidinone nitrogen . The des-fluoro analog has a molecular weight of 283.12 g/mol (ΔMW = -94.08 g/mol), representing a significantly smaller and less lipophilic scaffold. In related N-aryl-5-oxopyrrolidine-3-carboxamide series, the N-aryl substituent is essential for occupying a hydrophobic pocket in the target protein (e.g., MAO-B); removal of this group is expected to abrogate target binding based on patent SAR disclosures [1]. No direct head-to-head biochemical comparison of these two exact compounds has been published in the peer-reviewed literature; this differentiation is based on class-level SAR inference.

Medicinal Chemistry Structure-Activity Relationship Kinase/BET Inhibition

Bromine Positional Selectivity: 3-Bromo vs. 2-Bromo Benzamide Regioisomer Comparison

The compound carries a bromine atom at the 3-position of the benzamide ring. Its closest regioisomer identified in commercial libraries is 2-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide , which additionally differs at the N-aryl group (ethoxy vs. fluoro). In a published SAR study of benzamide-derived sigma-1 receptor ligands, the position of the halogen on the benzamide ring was found to modulate sigma-1/sigma-2 selectivity; compounds with 3-substitution exhibited different selectivity profiles compared to 4-substituted analogs [1]. Although the exact quantitative impact of 3-Br vs. 2-Br has not been reported specifically for the 5-oxopyrrolidine-3-yl benzamide series, the class-level evidence indicates that bromine positional isomerism is a non-interchangeable parameter in benzamide pharmacology.

Sigma Receptor Pharmacology Regioisomer Selectivity Benzamide SAR

Molecular Formula Isomerism: Differentiation from the Benzodiazepine Haloxazolam

The target compound shares its molecular formula (C₁₇H₁₄BrFN₂O₂) and molecular weight (377.2 g/mol) with the approved sedative-hypnotic drug Haloxazolam (CAS 59128-97-1) [1], but possesses a fundamentally different connectivity: a 5-oxopyrrolidine-3-carboxamide scaffold versus Haloxazolam's oxazolo-benzodiazepine core. This isomerism means that any procurement workflow relying solely on molecular formula confirmation—without orthogonal identity verification by NMR, HPLC retention time, or X-ray crystallography—risks delivering the wrong compound. The structural dissimilarity also translates to completely distinct biological profiles: Haloxazolam is a GABA-A receptor agonist indicated for insomnia [2], while the target compound belongs to a class explored for MAO-B inhibition and anticancer applications [3].

Chemical Identity Isomerism Quality Control

Class-Level Biological Activity Context: 5-Oxopyrrolidine Derivatives as Anticancer and Antimicrobial Scaffolds

A 2022 study by Kairytė et al. evaluated a series of 5-oxopyrrolidine derivatives bearing azole, diazole, and hydrazone moieties for in vitro antimicrobial and anticancer activity [1]. The study demonstrated that 5-oxopyrrolidine derivatives are attractive scaffolds for further development of anticancer and antimicrobial compounds targeting multidrug-resistant Gram-positive pathogens. While the specific compound 905663-28-7 was not among the compounds tested in this publication, it shares the identical 5-oxopyrrolidine core and benzamide linkage geometry. The study establishes class-level precedent that the 5-oxopyrrolidine-3-carboxamide architecture is compatible with cellular target engagement, providing a rationale for procurement of this specific derivative for focused SAR expansion around the 3-bromo and 4-fluorophenyl substitution pattern.

Anticancer Antimicrobial Gram-positive Pathogens

Recommended Research and Procurement Application Scenarios for 3-Bromo-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide


MAO-B Inhibitor Lead Optimization and Focused Library Design

Based on the patent classification of pyrrolidineamide derivatives as MAO-B inhibitors [1], this compound is most appropriately procured as a core scaffold for structure-activity relationship (SAR) studies targeting Parkinson's disease. The 3-bromo-4-fluorophenyl combination provides a defined starting point for systematic variation of the halogen pattern, enabling medicinal chemistry teams to map the halogen-bonding landscape of the MAO-B active site. Note: No direct MAO-B IC50 data for this specific compound has been located in the public domain; users should plan for primary screening as the first experimental step.

Sigma-1/Sigma-2 Receptor Selectivity Profiling of Halogenated Benzamides

Given the established role of benzamide derivatives as sigma receptor ligands [2], this compound can serve as a probe to evaluate the impact of a 3-bromo substituent combined with a 4-fluorophenyl-pyrrolidinone moiety on sigma-1/sigma-2 selectivity. The compound fills a gap in the substitution matrix between simpler N-unsubstituted pyrrolidinone benzamides and more complex heterocycle-fused analogs.

Negative Control for Haloxazolam-Mediated GABA-A Receptor Activation Studies

Because this compound is a non-benzodiazepine isomer of Haloxazolam (identical molecular formula but distinct scaffold) [3], it holds unique value as a chemical probe to confirm that biological effects observed with Haloxazolam are scaffold-dependent rather than formula-dependent. This application requires rigorous identity verification (e.g., ¹H/¹³C NMR, HPLC purity ≥95%) prior to use.

Anticancer Fragment-Based Drug Discovery on 5-Oxopyrrolidine Scaffolds

The 5-oxopyrrolidine-3-carboxamide scaffold has demonstrated potential in anticancer screening campaigns [4]. Procurement of 905663-28-7 is recommended for fragment-growth or library enumeration strategies where the 3-bromobenzamide and 4-fluorophenyl groups serve as vectors for further derivatization (e.g., Suzuki coupling at the bromine position, or nucleophilic aromatic substitution at the fluorine position).

Quote Request

Request a Quote for 3-bromo-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.